molecular formula C20H16N2O5S B7787167 2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid

Cat. No.: B7787167
M. Wt: 396.4 g/mol
InChI Key: QRUOWJRBFSZLFF-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

The preparation of 2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid involves specific synthetic routes and reaction conditions. One of the methods includes the use of nitroxides in combination with biocompatible macromolecules . The synthetic process typically involves a series of steps that ensure the stability and purity of the compound. Industrial production methods may vary, but they generally aim to optimize yield and reduce production costs.

Chemical Reactions Analysis

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn medicine, it is being explored for its potential therapeutic effects, particularly in the field of magnetic resonance imaging and spectroscopy . Industrially, it may be used in the production of specialized materials and compounds.

Mechanism of Action

The mechanism of action of 2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as an antioxidant, which helps in reducing oxidative stress in biological systems . The compound interacts with various cellular components, leading to its effects on cellular processes and functions.

Comparison with Similar Compounds

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other nitroxides and biocompatible macromolecules . What sets this compound apart is its specific combination of properties that make it suitable for a wide range of applications. The structural and functional differences between this compound and other similar compounds contribute to its distinct advantages in various scientific fields.

Properties

IUPAC Name

2-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-18-17(10-13-6-7-15-16(9-13)27-11-26-15)28-20(22-18)21-14(19(24)25)8-12-4-2-1-3-5-12/h1-7,9-10,14H,8,11H2,(H,24,25)(H,21,22,23)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUOWJRBFSZLFF-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)NC(CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N=C(S3)NC(CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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